molecular formula C6H4Br2O2 B14407879 3,4-Dibromobenzene-1,2-diol CAS No. 87911-78-2

3,4-Dibromobenzene-1,2-diol

Cat. No.: B14407879
CAS No.: 87911-78-2
M. Wt: 267.90 g/mol
InChI Key: YASQDPIHJJNBIC-UHFFFAOYSA-N
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Description

3,4-Dibromobenzene-1,2-diol is an organic compound with the molecular formula C6H4Br2O2 It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 4th positions, and two hydroxyl groups are substituted at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromobenzene-1,2-diol can be synthesized through several methods. One common approach involves the bromination of catechol (benzene-1,2-diol) using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding dihydroxybenzene.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of dibromoquinone derivatives.

    Reduction: Formation of catechol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dibromobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dibromobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromobenzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    3,4-Dibromophenol: Contains only one hydroxyl group, leading to different reactivity and applications.

    3,4,6-Tribromobenzene-1,2-diol: Contains an additional bromine atom, which can alter its chemical and biological properties.

Uniqueness

3,4-Dibromobenzene-1,2-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

3,4-dibromobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASQDPIHJJNBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595173
Record name 3,4-Dibromobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87911-78-2
Record name 3,4-Dibromobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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